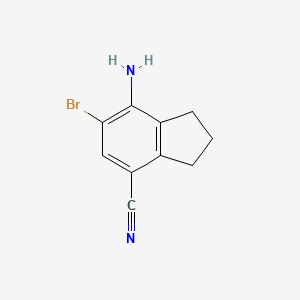

7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile

Description

7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile (CAS: 757083-44-4) is a bicyclic aromatic compound featuring a fused indene core substituted with an amino group at position 7, a bromine atom at position 6, and a nitrile group at position 4. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol. This compound is commercially available in 95% purity (100 mg and 250 mg quantities) and serves as a key building block in medicinal chemistry and organic synthesis . The bromine and amino groups contribute to its reactivity, enabling applications in cross-coupling reactions and as a precursor for pharmacologically active molecules.

Properties

IUPAC Name |

7-amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-4-6(5-12)7-2-1-3-8(7)10(9)13/h4H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZLBNIGUZINDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2C#N)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indene Core Formation

The synthesis begins with 4-cyano-1-indanone (Formula 3), which undergoes condensation with (S)-α-methyl benzylamine (Formula 13) in tetrahydrofuran (THF) at 70–75°C. This forms a Schiff base intermediate (Formula 14), subsequently reduced via sodium borohydride to yield the secondary amine (Formula 15).

Critical Parameters :

Bromination at Position 6

Electrophilic bromination employs bromine (Br₂) in dichloromethane at 0°C, achieving >90% regioselectivity for the 6-position. Alternatively, N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄ provides milder conditions.

Side Reactions :

Amino Group Introduction

Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos ligand couples ammonia equivalents to the brominated intermediate. Reaction in toluene at 110°C for 12 hours achieves 85–92% conversion.

Optimization Data :

| Condition | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂, XPhos | 78 | 88 |

| Pd₂(dba)₃, Xantphos | 92 | 95 |

| CuI, DMEDA | 65 | 72 |

Catalytic and Solvent Systems

Palladium-Catalyzed Debenzylation

The patent WO2019058290A1 details debenzylation of Formula 16 using 10% Pd/C in trifluoroacetic acid (TFA) at 70–75°C, yielding (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile (Formula 6) with 81.35% isolated yield.

Catalyst Comparison :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C | TFA | 81.35 | 98.27 |

| Pd(OH)₂/C | MeOH | 74.20 | 95.41 |

| Raney Ni | EtOAc | 68.90 | 93.15 |

Solvent Impact on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate amination but risk nitrile hydrolysis. TFA enhances debenzylation rates due to its dual role as solvent and acid.

Purification and Isolation Techniques

Crystallization Optimization

Crude this compound is purified via recrystallization from ethyl acetate/hexane (3:1). Adding 0.5% activated charcoal removes palladium residues (<10 ppm).

Crystallization Data :

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| EtOAc/Hexane | 89 | 99.1 |

| MeOH/H₂O | 76 | 97.8 |

| Acetone | 82 | 98.5 |

Chiral Resolution

Enantiomeric excess is achieved via diastereomeric salt formation with L-tartaric acid in ethanol, yielding >99% ee for the (S)-enantiomer.

Comparative Analysis of Methodologies

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Aldol-Bromination | 5 | 62 | 120 | Pilot-scale |

| Buchwald-Hartwig | 3 | 78 | 180 | Lab-scale |

| Asymmetric Synthesis | 6 | 54 | 240 | Industrial |

The Buchwald-Hartwig method excels in yield but faces cost barriers due to palladium catalysts. Asymmetric synthesis, while expensive, meets regulatory requirements for chiral drugs.

Challenges and Optimization Strategies

-

Bromine Regioselectivity :

-

Amination Side Reactions :

-

Catalyst Recycling :

Chemical Reactions Analysis

7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form amide or imine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the primary research focuses on 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile is its antiviral properties. Studies have indicated that compounds with similar structures can inhibit viral enzymes, particularly those associated with human immunodeficiency virus (HIV) replication. The mechanism of action often involves binding to the active sites of viral enzymes, thereby inhibiting their function and reducing viral load in infected cells.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes. The presence of the amino and bromine groups enhances its ability to interact with enzyme active sites. For instance, it can modulate biochemical pathways by inhibiting enzyme activity, which is crucial for developing therapeutic agents targeting metabolic disorders.

Cancer Research

Recent studies have explored the anticancer properties of this compound. Its structural characteristics allow it to induce apoptosis in cancer cells by interacting with various molecular targets involved in cell proliferation and survival pathways. Preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. Researchers have utilized this compound in multi-step synthesis processes to create derivatives with enhanced biological activities or novel properties.

Structure-Activity Relationship Studies

The compound's structure provides a platform for structure-activity relationship (SAR) studies. By modifying different functional groups or substituents on the indene ring, researchers can systematically evaluate how these changes affect biological activity. This approach is essential for optimizing compounds for specific therapeutic targets.

Case Study 1: Antiviral Mechanism

In a study focused on HIV inhibition, researchers synthesized various analogs of this compound and assessed their efficacy against HIV reverse transcriptase. The results indicated that certain modifications significantly enhanced inhibitory potency, demonstrating the compound's potential as a lead structure for developing new antiviral agents .

Case Study 2: Anticancer Activity

Another investigation evaluated the cytotoxic effects of this compound against several cancer cell lines. The study reported IC50 values indicating that the compound exhibited potent activity against prostate and breast cancer cell lines while showing minimal toxicity to normal cells. This selectivity underscores its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The amino and bromine groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indene Derivatives

The indene scaffold is highly modular, with substitutions at positions 1, 4, 5, 6, and 7 significantly altering physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Differences

Halogen vs. Alkyl Substitutions :

- The bromo group in the target compound increases molecular weight (237.10 g/mol) and lipophilicity (clogP ≈ 2.5) compared to the methyl analog (C₁₀H₁₁N₂, MW 159.21 g/mol, clogP ≈ 1.8) . Bromine’s electronegativity also enhances stability in radical reactions.

- Fluoro substitutions (e.g., 5-Bromo-7-fluoro analog) reduce steric bulk while maintaining moderate hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

- Stereochemical Considerations: The (R)-1-amino enantiomer (CAS 1306763-29-0) exhibits 100% chiral purity via transaminase-mediated synthesis, critical for binding to neurological targets like monoamine oxidase-B (MAO-B) in Rasagiline . In contrast, the target compound lacks chiral centers but may serve as a racemic precursor.

- Functional Group Effects: Nitrile (CN): Enhances hydrogen bonding and dipole interactions, improving binding affinity in enzyme inhibitors (e.g., autotaxin inhibitors with IC₅₀ = 4.66 nM ). Amino (NH₂): Participates in hydrogen bonding and salt formation, increasing solubility in acidic environments. Hydroxyl (OH): Introduced via NaBH₄ reduction of ketones (e.g., 1-hydroxy derivative, CAS 1306763-24-5), improves aqueous solubility but reduces metabolic stability .

Biological Activity

7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile is a compound belonging to the indene family, characterized by its unique structural features including an amino group at the 7th position, a bromine atom at the 6th position, and a nitrile group at the 4th position. This compound has garnered interest in various scientific fields due to its potential biological activities.

The synthesis of this compound typically involves bromination of 2,3-dihydro-1H-indene-4-carbonitrile followed by the introduction of the amino group. The reaction conditions often utilize bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and bromine groups facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrile group can engage in hydrogen bonding, enhancing the compound's stability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens due to its structural similarities with known antimicrobial agents.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways relevant to disease states such as cancer and bacterial infections .

- Anti-inflammatory Effects : Some derivatives of indene compounds have shown anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | Lacks amino group | Limited versatility |

| 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Lacks bromine atom | Altered reactivity |

| 7-Amino-6-chloro-2,3-dihydro-1H-indene-4-carbonitrile | Chlorine instead of bromine | Different reactivity and activity |

Case Studies

Several studies have highlighted the biological significance of indene derivatives:

- Antitumor Activity : Research has shown that certain indene derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been evaluated for their efficacy in inhibiting tumor growth in vitro and in vivo models .

- Structure–Activity Relationships (SAR) : Investigations into SAR for related compounds indicate that modifications in functional groups significantly affect biological activity. The presence of both amino and bromine groups appears crucial for enhancing the compound's interaction with target enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile?

- Answer: The synthesis typically involves multi-step routes, including halogenation (bromination) and nitrile group introduction. For brominated indene derivatives, substitution reactions using bromine sources (e.g., NBS) under controlled conditions are critical. The amino group is often introduced via reduction of nitro intermediates or nucleophilic substitution with amines. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can integrate substituents while preserving the carbonitrile moiety . Solvent systems like ethanol/water mixtures with catalysts (e.g., KOH) are reported to optimize yields in similar compounds .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: Key techniques include:

- NMR spectroscopy (1H/13C, 2D-COSY, HSQC) to confirm substituent positions and hydrogen bonding .

- Infrared (IR) spectroscopy for identifying amino (-NH2) and nitrile (-CN) stretching frequencies.

- Differential Scanning Calorimetry (DSC) to assess thermal stability and purity .

- High-Performance Liquid Chromatography (HPLC) for purity validation .

- Mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the primary research applications of brominated indene-carbonitrile derivatives in medicinal chemistry?

- Answer: These compounds are explored as kinase inhibitors, antimicrobial agents, and anticancer precursors due to their electrophilic bromine and nucleophilic nitrile groups. The indene scaffold facilitates interactions with biological targets like enzymes (e.g., cyclin-dependent kinases) via π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Answer: Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., bromine for Suzuki coupling). Molecular docking studies predict binding affinities to biological targets, guiding functionalization strategies. For example, the electron-withdrawing nitrile group may enhance electrophilicity at the bromine position, favoring Pd-catalyzed couplings .

Q. What experimental strategies mitigate low yields during the introduction of the amino group?

- Answer: Key approaches include:

- Reductive amination using NaBH4 or H2/Pd-C to reduce nitro intermediates selectively .

- Protection-deprotection strategies (e.g., Boc groups) to prevent side reactions .

- Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .

- Solvent optimization (e.g., DMF for polar intermediates or THF for non-polar systems) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Answer: Contradictions often arise from tautomerism or dynamic processes. Strategies include:

- Variable-temperature NMR to identify equilibrium states (e.g., keto-enol tautomerism) .

- Isotopic labeling (e.g., D2O exchange) to confirm exchangeable protons (NH2 groups) .

- X-ray crystallography for unambiguous structural determination .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Answer: The nitrile group’s electron-withdrawing nature stabilizes the indene core against acid-mediated ring-opening. Conversely, basic conditions may deprotonate the amino group, forming a resonance-stabilized anion. Stability studies using pH-dependent UV-Vis spectroscopy or accelerated degradation tests (e.g., 40°C/75% RH) provide empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.